![molecular formula C10H13NO B2633437 rel-(2S,3R)-2-phenyloxolan-3-amine CAS No. 1932370-03-0](/img/structure/B2633437.png)
rel-(2S,3R)-2-phenyloxolan-3-amine
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Overview
Description
The compound “rel-(2S,3R)-2-phenyloxolan-3-amine” is a type of organic compound known as an amine. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Synthesis Analysis
While specific synthesis methods for “rel-(2S,3R)-2-phenyloxolan-3-amine” were not found, similar compounds are often synthesized through reactions involving amino acids or other amines .Molecular Structure Analysis
The molecular structure of “rel-(2S,3R)-2-phenyloxolan-3-amine” would likely include a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and an amine group (a nitrogen atom bonded to hydrogen atoms and/or alkyl groups) .Chemical Reactions Analysis
Amines, such as “rel-(2S,3R)-2-phenyloxolan-3-amine”, can undergo a variety of chemical reactions, including reactions with acids to form amides, reactions with alkyl halides to form secondary and tertiary amines, and reactions with ketones and aldehydes to form imines .Scientific Research Applications
Chemical Transformations and Synthesis The scientific research surrounding rel-(2S,3R)-2-phenyloxolan-3-amine involves various chemical transformations and synthesis processes. For instance, Giles, Rickards, and Senanayake (1997) described stereoselective isomerisations of specific dioxolanes, showcasing temperature-dependent diastereoselective formation of isochromanes, highlighting the intricate reactions rel-(2S,3R)-2-phenyloxolan-3-amine can undergo under specific conditions (Giles, Rickards, & Senanayake, 1997). Similarly, Juhl and Jørgensen (2002) presented catalytic asymmetric direct α-amination reactions of 2-keto esters, providing a pathway to synthesize optically active syn-β-amino-α-hydroxy esters, demonstrating the compound's utility in creating complex, bioactive molecules (Juhl & Jørgensen, 2002).
Luminescence and Structural Characterization Research by Shavaleev et al. (2004) into new ligands in the 2,2′-dipyridylamine series and their Re(I) complexes sheds light on the luminescence properties and structural characterization of compounds related to rel-(2S,3R)-2-phenyloxolan-3-amine. These studies provide insights into the luminescent properties of ligands and their potential applications in developing new materials (Shavaleev et al., 2004).
Catalysis and Synthesis The application of rel-(2S,3R)-2-phenyloxolan-3-amine extends to catalysis and the synthesis of complex molecules. For instance, Toyao et al. (2017) reported on a Re/TiO2 catalyst for selective hydrogenation reactions and N-methylation of amines using H2 and CO2, demonstrating the compound's versatility in facilitating environmentally friendly chemical reactions (Toyao et al., 2017).
Future Directions
properties
IUPAC Name |
(2S,3R)-2-phenyloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXIHGNMBVEUKC-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(2S,3R)-2-phenyloxolan-3-amine | |
CAS RN |
1932370-03-0 |
Source
|
Record name | rac-(2R,3S)-2-phenyloxolan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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